molecular formula C9H11FN2O3S B14830893 N-(4-Cyclopropoxy-3-fluoropyridin-2-YL)methanesulfonamide

N-(4-Cyclopropoxy-3-fluoropyridin-2-YL)methanesulfonamide

Cat. No.: B14830893
M. Wt: 246.26 g/mol
InChI Key: RXHUZEBBBNKROV-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-3-fluoropyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11FN2O3S and a molecular weight of 246.261 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group, a fluoropyridine moiety, and a methanesulfonamide group. These structural features contribute to its distinct chemical and physical properties.

Properties

Molecular Formula

C9H11FN2O3S

Molecular Weight

246.26 g/mol

IUPAC Name

N-(4-cyclopropyloxy-3-fluoropyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H11FN2O3S/c1-16(13,14)12-9-8(10)7(4-5-11-9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

RXHUZEBBBNKROV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC=CC(=C1F)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-Cyclopropoxy-3-fluoropyridin-2-YL)methanesulfonamide involves several steps. One common method includes the reaction of 4-cyclopropoxy-3-fluoropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These optimizations might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

N-(4-Cyclopropoxy-3-fluoropyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Cyclopropoxy-3-fluoropyridin-2-YL)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-3-fluoropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with various enzymes and receptors, modulating their activity. The methanesulfonamide group can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

N-(4-Cyclopropoxy-3-fluoropyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

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